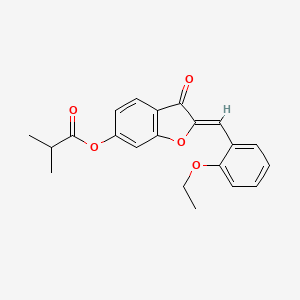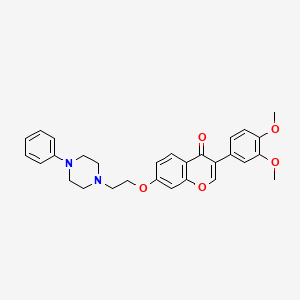
3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 3,4-dimethoxyphenyl group and a 2-(4-phenylpiperazin-1-yl)ethoxy group
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using suitable reagents.
Attachment of the 2-(4-Phenylpiperazin-1-yl)ethoxy Group: This can be accomplished through nucleophilic substitution reactions, where the piperazine derivative is reacted with an appropriate leaving group on the chromen-4-one core.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Gene Expression Modulation: It may influence the expression of specific genes, resulting in altered protein synthesis and cellular functions.
Comparison with Similar Compounds
3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one can be compared with other similar compounds, such as:
Flavonoids: These compounds also contain a chromen-4-one core and exhibit various biological activities.
Coumarins: Similar to chromen-4-one derivatives, coumarins have a benzopyrone structure and are known for their diverse pharmacological properties.
Piperazine Derivatives: Compounds containing the piperazine moiety are widely studied for their therapeutic potential in treating various diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-33-26-11-8-21(18-28(26)34-2)25-20-36-27-19-23(9-10-24(27)29(25)32)35-17-16-30-12-14-31(15-13-30)22-6-4-3-5-7-22/h3-11,18-20H,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTDHLSTGXHLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole](/img/structure/B6502499.png)
![1-(2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6502505.png)
![1-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6502507.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6502513.png)
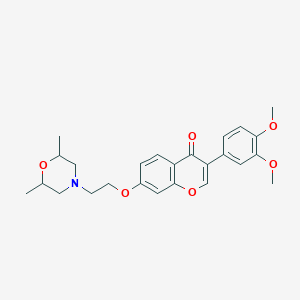
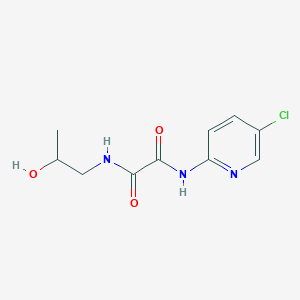

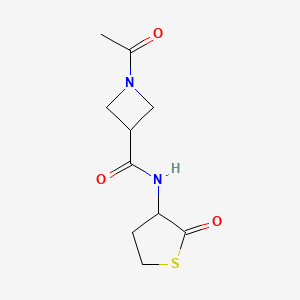
![(2Z)-2-[(furan-2-yl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502573.png)
![1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-phenylpiperazine](/img/structure/B6502585.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]azetidine-3-carboxamide](/img/structure/B6502587.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B6502590.png)
![1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone](/img/structure/B6502612.png)
